6,6'-Dimethyl-2,2'-bipyrazine

X-ray crystallography Conformational analysis Crystal engineering

6,6'-Dimethyl-2,2'-bipyrazine (CAS 157465-82-2) is a heterocyclic bis-diazine ligand composed of two pyrazine rings connected at the 2,2'-positions, with electron-donating methyl substituents at both 6-positions. Unlike the more widely studied 5,5'-dimethyl regioisomer (CAS 37830-10-7), the 6,6'-substitution pattern places the methyl groups remote from the chelating nitrogen atoms, enabling electronic modulation of the π-accepting pyrazine core without introducing steric hindrance at the metal coordination site.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 157465-82-2
Cat. No. B14261712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dimethyl-2,2'-bipyrazine
CAS157465-82-2
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)C2=NC(=CN=C2)C
InChIInChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3
InChIKeyKNCWDPFJZAGABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dimethyl-2,2'-bipyrazine (CAS 157465-82-2): A Regiospecifically Methyl-Substituted Bis-Diazine Ligand for Tuned Coordination Chemistry


6,6'-Dimethyl-2,2'-bipyrazine (CAS 157465-82-2) is a heterocyclic bis-diazine ligand composed of two pyrazine rings connected at the 2,2'-positions, with electron-donating methyl substituents at both 6-positions [1]. Unlike the more widely studied 5,5'-dimethyl regioisomer (CAS 37830-10-7), the 6,6'-substitution pattern places the methyl groups remote from the chelating nitrogen atoms, enabling electronic modulation of the π-accepting pyrazine core without introducing steric hindrance at the metal coordination site [1]. The free ligand adopts a characteristic s-trans conformation in the solid state with parallel molecular planes stacked at an interplanar distance of 3.46 Å, as established by single-crystal X-ray diffraction [1]. This compound serves as a building block for both mononuclear complexes, such as [Cu(6,6'-dimethyl-2,2'-bipyrazine)₂][BF₄] [2], and extended supramolecular helicate architectures [3].

1 Steric-free chelation site: 6,6′-methyl groups remote from N-donor atoms
2 Predictable s-trans ligand geometry for rational metal-complex design
3 Electronically tunable π-accepting pyrazine core via +I methyl effect

Why 6,6'-Dimethyl-2,2'-bipyrazine Cannot Be Replaced by Unsubstituted Bipyrazine, 5,5'-Dimethyl Analogs, or 2,2'-Bipyridine Without Functional Consequences


The 6,6'-regiospecific methyl substitution in this bipyrazine ligand is not a trivial structural variation. The methyl groups are positioned at the 6-positions of the pyrazine rings, which are remote from the chelating 1,4-diazine nitrogen atoms involved in metal binding [1]. This contrasts with the 5,5'-dimethyl-2,2'-bipyrazine isomer, where methyl groups sit adjacent to the coordinating nitrogens and can impose steric constraints on metal coordination geometry . The parent 2,2'-bipyrazine (bpz) lacks the electron-donating effect of the methyl groups, resulting in a more electron-deficient π-system and different redox tuning. Meanwhile, substituting with 2,2'-bipyridine (bpy) would sacrifice the stronger π-accepting character inherent to the bipyrazine core, which has been shown to shift metal-centered redox potentials by up to +0.68 V for excited-state couples relative to bpy analogs [2]. Generic interchange thus risks altering coordination geometry, redox tuning, and supramolecular assembly outcomes.

Target: 6,6′-Dimethyl-2,2′-bipyrazine
Unsubstituted bpz Lacks methyl +I effect; more electron-deficient π-system may shift redox tuning
5,5′-Dimethyl isomer Methyl groups adjacent to chelating N may impose steric constraints on metal coordination geometry
2,2′-Bipyridine Weaker π-accepting character may alter metal-centered redox potentials and MLCT properties

Quantitative Differentiation Evidence: 6,6'-Dimethyl-2,2'-bipyrazine vs. Closest Comparators


Solid-State Conformation: s-Trans Geometry and Interplanar Spacing of 3.46 Å Distinguishes 6,6'-Dimethyl-2,2'-bipyrazine from 4,4'-Bipyrimidine Analogs

Single-crystal X-ray diffraction analysis reveals that 6,6'-dimethyl-2,2'-bipyrazine adopts an s-trans molecular conformation in the solid state, with parallel molecular planes stacked at an interplanar distance of 3.46 Å [1]. The co-reported 2,2'-dimethyl-4,4'-bipyrimidine (Me2bpm) analog also crystallizes but adopts different crystal packing dictated by the distinct nitrogen-atom topology of the bipyrimidine core. Semi-empirical calculations confirm that the s-trans conformation is conserved irrespective of medium polarity for the bipyrazine system, providing predictable ligand geometry for metal complex design [1].

Solid-State Conformation
Head-to-head
s-Trans geometry, interplanar spacing 3.46 Å
Predictable ligand geometry for crystal engineering and MOF design
Single-crystal XRD; semi-empirical confirmation across medium polarities
X-ray crystallography Conformational analysis Crystal engineering

Copper(I) Coordination Stoichiometry: Discrete [Cu(Me2bpz)₂]⁺ Complex vs. Infinite-Chain Polymer with 4,4'-Bipyrimidine Ligands

Under identical reaction conditions (0.5 equiv [Cu(CH₃CN)₄][BF₄] in acetonitrile at room temperature), 6,6'-dimethyl-2,2'-bipyrazine (Me2bpz) reacts to form the discrete mononuclear complex [Cu(Me2bpz)₂][BF₄] with a 2:1 ligand-to-metal stoichiometry [1]. In contrast, the structurally analogous 4,4'-bipyrimidine system yields catena-poly-[Cu₂(bis(acetonitrile))(2,2'-dimethyl-4,4'-bipyrimidine)][PF₆]₂, an infinite-chain copper(I) coordination polymer where both inner and outer nitrogen atoms participate in metal binding [1]. This divergent structural outcome is attributed to the distinct nitrogen-atom topology of the bipyrazine versus bipyrimidine core, with the bipyrazine framework directing discrete molecular complex formation rather than extended network assembly.

Cu(I) Complex Architecture
Head-to-head
Target: Discrete [Cu(Me2bpz)₂]⁺ complex
Comparator: Infinite-chain coordination polymer
Supports discrete molecular complex formation for solution-processable materials
Identical conditions: CH₃CN, RT, Ar atmosphere; [Cu(CH₃CN)₄][BF₄] precursor
Copper(I) coordination chemistry Supramolecular chemistry Crystal engineering

Regioisomeric Advantage: 6,6'-Dimethyl Substitution Avoids Steric Hindrance at the Coordination Site Compared to 5,5'-Dimethyl-2,2'-bipyrazine

In 6,6'-dimethyl-2,2'-bipyrazine, the methyl groups occupy the 6-positions of the pyrazine rings, which are para to the 2-position inter-ring bond and remote from the chelating 1-nitrogen atoms [1]. By contrast, in the 5,5'-dimethyl-2,2'-bipyrazine regioisomer (CAS 37830-10-7), the methyl groups are positioned adjacent to the chelating nitrogen lone pairs, creating steric congestion at the metal binding pocket. This structural distinction means that the 6,6'-isomer can deliver the electron-donating inductive effect of the methyl substituents (+I effect) to modulate the π-accepting character of the bipyrazine core without imposing steric penalties on metal coordination geometry [1]. The 5,5'-isomer, while commercially available, has been less extensively employed in coordination chemistry precisely because of this steric limitation.

Steric Accessibility
Class-level
6,6′-dimethyl: methyl groups remote from N1/N1′ chelating atoms
5,5′-dimethyl: methyl groups adjacent to chelating N, steric congestion
Enables unhindered metal coordination with concurrent electronic tuning
Structural inference from IUPAC numbering; no direct comparative steric study available
Ligand design Steric effects Coordination chemistry

Class-Level Redox Differentiation: Bipyrazine Core Imparts Strongly Enhanced Excited-State Oxidizing Power Relative to 2,2'-Bipyridine

The bipyrazine ligand framework, shared by 6,6'-dimethyl-2,2'-bipyrazine, endows metal complexes with substantially higher excited-state oxidation potentials compared to 2,2'-bipyridine (bpy) analogs. The tris-homoleptic complex [Ru(bpz)₃]²⁺ exhibits an excited-state reduction potential E* of +1.50 V vs. Ag/AgCl (equivalent to +1.45 V vs. SCE), compared to +0.82 V vs. Ag/AgCl for [Ru(bpy)₃]²⁺—a difference of +0.68 V [1]. This enhanced oxidizing power is attributed to the lower-energy π* orbitals of the electron-deficient pyrazine rings relative to pyridine. The reductive quenching rate constant by N,N-dimethylaniline (DMA) for *[Ru(bpz)₃]²⁺ is 8.4 × 10⁹ M⁻¹s⁻¹, approximately 120-fold faster than the 7.1 × 10⁷ M⁻¹s⁻¹ measured for *[Ru(bpy)₃]²⁺ [1]. In binuclear Ru water oxidation catalysts, substitution of bpy with bpz as the ancillary ligand results in a 0.14 V negative shift of the [RuIV/V=O] redox couple, reflecting the stronger π-accepting character of the bipyrazine core [2]. The electron-donating 6,6'-dimethyl substituents are expected to attenuate (but not eliminate) this strong π-accepting effect compared to the unsubstituted bpz.

Excited-State Redox Tuning
Class-level
ΔE* = +0.68 V vs. bpy analog
Supports photoredox catalyst design with enhanced photooxidizing power
[Ru(bpz)₃]²⁺ model; 6,6′-methyl substitution may attenuate π-accepting strength
Photoredox catalysis Excited-state redox potential Ruthenium complexes

Validated Application Scenarios for 6,6'-Dimethyl-2,2'-bipyrazine in Research and Industrial Settings


Discrete Molecular Cu(I) Photosensitizers and Electroluminescent Materials

The demonstrated ability of 6,6'-dimethyl-2,2'-bipyrazine to form discrete mononuclear [Cu(Me2bpz)₂]⁺ complexes [1], rather than extended coordination polymers, makes it a suitable ligand scaffold for solution-processable Cu(I)-based photosensitizers and OLED emitters. The sterically unencumbered coordination site (methyl groups remote from N-donor atoms) [2] permits optimal tetrahedral geometry at the Cu(I) center, while the bipyrazine core's strong π-accepting character enhances MLCT excited-state properties relative to bipyridine-based Cu(I) emitters [3].

Heterotopic Ligand Strands for Programmed Supramolecular Helicate Assembly

6,6'-Dimethyl-2,2'-bipyrazine has been successfully employed as the bipyrazine-terminated segment in heterotopic ligand strands that undergo selective self-assembly into double-stranded Cu(I) helicates [4]. The predictable s-trans conformation (3.46 Å interplanar stacking) [2] and the electronic differentiation between the bipyridine and bipyrazine domains enable directional self-recognition of Cu(I) ions, a feature relevant for designing stimuli-responsive supramolecular devices and molecular machines.

Photoredox Catalysis Requiring Enhanced Excited-State Oxidizing Power

The bipyrazine ligand class provides a quantitatively established +0.68 V enhancement in excited-state oxidation potential compared to 2,2'-bipyridine analogs [3]. The 6,6'-dimethyl derivative offers this potent photooxidizing core platform with the added benefit of electron-donating methyl substituents that modulate the reduction potential to intermediate values, potentially bridging the redox gap between the highly oxidizing unsubstituted bpz systems and the more reducing bpy systems. This tunability is valuable for optimizing the thermodynamic driving force in photoredox catalytic cycles.

Crystal Engineering with Predictable π-Stacking Architecture

The well-defined s-trans conformation and 3.46 Å interplanar spacing of 6,6'-dimethyl-2,2'-bipyrazine in the solid state [2] provide a predictable building block for crystal engineering strategies that exploit π-π stacking interactions. This contrasts with the 4,4'-bipyrimidine analog, which yields different crystal packing and coordination polymer architectures under identical conditions [1], making the bipyrazine scaffold the preferred choice when discrete molecular packing and predictable interplanar distances are design requirements.

Application
Selection Property
Validation Focus
Discrete Cu(I) Photosensitizers
Steric-free coordination site for tetrahedral Cu(I) geometry
MLCT excited-state properties and emission quantum yield
Supramolecular Helicate Assembly
Predictable s-trans conformation with defined interplanar stacking
Cu(I) directional self-recognition and helicate fidelity
Photoredox Catalysis
Enhanced π-accepting bipyrazine core with methyl electronic tuning
Excited-state redox potential and thermodynamic driving force
Crystal Engineering
Reported π-stacking motif with predictable interplanar architecture
π-π interaction reproducibility and packing fidelity
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